2,5-Dimethylbenzylisocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(isocyanomethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-5-9(2)10(6-8)7-11-3/h4-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVUJPUKXSUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284526 | |
| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-57-5 | |
| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Isocyanomethyl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dimethylbenzylisocyanide and Its Precursors
Classical Approaches for Isocyanide Synthesis Applicable to Substituted Benzyl (B1604629) Systems
Traditional methods for synthesizing isocyanides, including those with substituted benzyl groups like 2,5-dimethylbenzyl, have been well-documented in organic chemistry. These methods often serve as the foundation for more contemporary synthetic designs.
Dehydration of Formamides
A cornerstone of isocyanide synthesis is the dehydration of N-substituted formamides. wikipedia.org This process involves the removal of a water molecule from the formamide (B127407) precursor, N-(2,5-dimethylbenzyl)formamide, to yield the corresponding isocyanide. This transformation is typically achieved using potent dehydrating agents.
Common reagents for this purpose include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), and phosgene (B1210022) or its derivatives like diphosgene. wikipedia.orgrsc.org The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproducts. wikipedia.org The choice of dehydrating agent and base can significantly influence the reaction's efficiency and yield. For instance, studies have shown that p-TsCl can be a superior reagent for certain aliphatic N-formamides, offering high yields and a better environmental profile compared to the more traditional POCl₃. rsc.org
The general mechanism involves the activation of the formamide's carbonyl group by the dehydrating agent, followed by elimination facilitated by the base to form the isocyanide. While effective, these classical methods often require harsh conditions and can generate significant chemical waste, prompting the development of greener alternatives. researchgate.net
Carbene-Mediated Routes
The unique electronic structure of isocyanides, which can be described by resonance structures including a carbene-like form, has inspired synthetic routes that involve carbene intermediates. thieme-connect.de One of the earliest methods, the carbylamine reaction (also known as the Hofmann isocyanide synthesis), utilizes the reaction of a primary amine with chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) in situ. wikipedia.org This highly reactive intermediate then reacts with the primary amine to form the isocyanide. wikipedia.org
While historically significant, this method is often limited by the use of chlorinated solvents and strong bases. More contemporary research has explored the reactions of metal-carbene complexes with isocyanides, leading to a deeper understanding of their reactivity and potential for new synthetic applications. acs.orgrsc.org These studies provide evidence for the formation of various coupled products and heterocyclic structures, highlighting the versatility of carbene-related pathways in isocyanide chemistry. researchgate.net
Modern and Green Synthetic Strategies for 2,5-Dimethylbenzylisocyanide Precursors
The primary precursor for the synthesis of this compound is 2,5-dimethylbenzylamine. Modern synthetic chemistry has increasingly focused on developing efficient and environmentally friendly methods for producing such substituted benzylamines.
Catalytic Pathways for Benzyl Amine Derivatives
Catalytic methods offer a powerful tool for the synthesis of benzylamine (B48309) derivatives, often providing high selectivity and efficiency. One common approach is the reductive amination of the corresponding aldehyde, 2,5-dimethylbenzaldehyde, using ammonia (B1221849) in the presence of a reducing agent and a catalyst. Another key method involves the alkylation of an amine with a benzyl halide. For instance, N,N-dimethylbenzylamine can be synthesized by reacting benzylamine with methyl iodide. atamanchemicals.com
Recent advancements have focused on the use of transition metal catalysts to improve these processes. For example, molybdenum oxides have been shown to catalyze the N,N-dimethylamination of alcohols with N,N-dimethylformamide (DMF) for the direct synthesis of tertiary amines. researchgate.net These catalytic systems can enhance reaction rates, improve yields, and reduce the formation of unwanted byproducts. atamanchemicals.com
Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing benzylamines and their derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.orgrsc.org
One such strategy involves the use of reusable solvent systems, such as polyethylene (B3416737) glycol (PEG), for reactions like the aerobic oxidative tandem cyclization of benzylamines. rsc.org Other green approaches include the use of molecular oxygen as a benign oxidant and the development of metal-free catalytic systems. rsc.orgnih.gov Electrochemical methods are also emerging as a green alternative for certain transformations, such as the dehydrogenative imidation of N-methyl-substituted benzylamines. acs.org These environmentally conscious protocols are crucial for the large-scale and sustainable production of chemical intermediates.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves a careful selection of reagents, solvents, temperature, and reaction time.
For the dehydration of N-(2,5-dimethylbenzyl)formamide, various dehydrating systems have been investigated to improve yields and simplify the purification process. Studies have compared the effectiveness of different reagents like POCl₃, TsCl, and a combination of triphenylphosphine (B44618) (PPh₃) and iodine. rsc.org The choice of solvent is also crucial, with inert solvents typically being preferred to avoid side reactions. rsc.org Research has shown that in some cases, conducting the reaction under solvent-free conditions can lead to high yields and a more environmentally friendly process. researchgate.netresearchgate.net
The table below summarizes the optimization of various parameters for the synthesis of isocyanides from formamides using different dehydrating agents.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 | < 5 min | High to excellent | researchgate.netresearchgate.net |
| p-TsCl | Base | Inert Solvent | Varies | Varies | Up to 98% | rsc.orgrsc.org |
| PPh₃/I₂ | Base | Inert Solvent | Varies | Varies | Up to 90% (for aromatic formamides) | rsc.org |
| PhOPOCl₂/EtOPOCl₂ | Et₃N or DIPEA | Neat or CH₂Cl₂ | Varies | Varies | High | organic-chemistry.org |
Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis
The optimization process also extends to the synthesis of the precursor, 2,5-dimethylbenzylamine. Controlling parameters such as temperature, solvent, and reagent concentration during its synthesis can significantly impact the final yield and purity of the desired isocyanide. atamanchemicals.com
Reactivity and Transformational Chemistry of 2,5 Dimethylbenzylisocyanide
Electrophilic and Nucleophilic Reactivity at the Isocyanide Carbon
The isocyanide carbon atom possesses a unique electronic structure, rendering it capable of acting as both a nucleophile and an electrophile. This dual reactivity is central to its utility in a wide array of chemical transformations. The carbon atom is formally divalent and can be described by two resonance structures, which highlight its carbene-like character.
The terminal carbon has a lone pair of electrons, making it nucleophilic. This allows it to attack electrophilic centers. Conversely, the adjacent positively charged nitrogen atom and the triple bond make the isocyanide carbon susceptible to nucleophilic attack, thus exhibiting electrophilic character. This ambiphilic nature is fundamental to the mechanisms of the multi-component reactions in which it participates, such as the Ugi and Passerini reactions. The presence of the 2,5-dimethylbenzyl group, an electron-donating substituent, can subtly enhance the nucleophilicity of the isocyanide carbon compared to unsubstituted benzyl (B1604629) isocyanide.
Role of 2,5-Dimethylbenzylisocyanide in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. Isocyanides are cornerstone reagents in MCRs due to their unique reactivity. This compound serves as a key component in prominent MCRs, leading to the rapid assembly of complex molecules like peptidomimetics and heterocyclic scaffolds from simple precursors.
The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs. It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. beilstein-journals.org The reaction is highly valued for its efficiency, high atom economy, and the structural diversity of its products. nih.gov
The generally accepted mechanism begins with the condensation of the aldehyde and the amine to form an imine. beilstein-journals.org The carboxylic acid then protonates the imine, forming an iminium ion. The nucleophilic isocyanide carbon of a compound like this compound then attacks the iminium ion, generating a highly reactive nitrilium ion intermediate. mdpi.comnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final stable α-acylamino amide product. beilstein-journals.org The reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org
The Ugi reaction is renowned for its broad substrate scope, and substituted benzyl isocyanides, including this compound, are well-tolerated. A wide variety of aldehydes (aliphatic and aromatic), amines (primary and sometimes secondary), and carboxylic acids can be employed, leading to a vast library of potential products. beilstein-journals.orgbeilstein-journals.org This versatility makes the Ugi reaction a powerful tool in combinatorial chemistry and drug discovery for creating peptidomimetic structures. nih.gov
Below is a table illustrating the versatility of the Ugi reaction with various components, where a substituted benzyl isocyanide like this compound can be used.
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component (Analogue) | Product Type |
| Benzaldehyde | Benzylamine (B48309) | Acetic Acid | Benzyl Isocyanide | α-Acylamino Amide |
| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | 2-Nitrobenzyl Isocyanide | α-Acylamino Amide |
| Formaldehyde | Ammonia (B1221849) | Formic Acid | Benzyl Isocyanide | α-Acylamino Amide |
| Arylglyoxals | para-Substituted Benzylamines | 2-Azidobenzoic Acid | Cyclohexyl Isocyanide | Linear Dipeptides |
While the classical Ugi reaction often proceeds without a catalyst, certain variations and subsequent transformations benefit from catalysis. illinois.edu Lewis acids, such as ZnCl₂, can be used to promote the reaction, particularly when less reactive components are involved. nih.gov For post-Ugi transformations, transition metal catalysts are frequently employed. For instance, palladium catalysts are used for subsequent cross-coupling or cyclization reactions of the Ugi product. beilstein-journals.orgrsc.org Gold and rhodium catalysts have also been utilized in post-Ugi C-H activation and annulation strategies to construct complex polycyclic systems. mdpi.com
| Catalyst System | Transformation Type | Reactant Analogue | Resulting Scaffold |
| Pd(0) / Pd(II) | Post-Ugi SN2' Cyclization | Unsaturated Isocyanide | N-acyl-2-vinylpyrrolidines rsc.org |
| Pd(II) | Post-Ugi Buchwald–Hartwig | Ugi adduct from 2-iodobenzaldehyde | Oxindoles rsc.org |
| Cu(I) | Post-Ugi Intramolecular Amidation | Ugi adduct from o-iodobenzoic acid | 1,4-Benzodiazepine-2,5-diones rsc.org |
| Rh(III) | Post-Ugi C-H Activation/Annulation | Ugi adduct with pyridine (B92270)/isoquinoline | Indolizinone/Quinolizinone mdpi.com |
| Au(I) | Post-Ugi Hydroarylation | Ugi adduct with pendant alkyne | Pyrrolopyridines/Pyridoindoles researchgate.net |
The linear α-acylamino amide products of the Ugi reaction are often stable intermediates that can undergo subsequent intramolecular or intermolecular reactions to form a diverse range of heterocyclic structures. These post-Ugi transformations significantly expand the synthetic utility of the reaction.
Common strategies include the Ugi/Deprotect/Cyclize (UDC) approach, where a protecting group on one of the Ugi components is removed to initiate a spontaneous cyclization. illinois.edu Other tandem sequences involve reactions like intramolecular Diels-Alder cycloadditions, Staudinger-aza-Wittig cyclizations, or metal-catalyzed cyclizations. beilstein-journals.orgbeilstein-journals.org For example, Ugi products derived from appropriately functionalized starting materials can be converted into valuable scaffolds such as β-lactams, pyrrolidines, thiazoles, oxazoles, and benzodiazepines. beilstein-journals.orgbeilstein-journals.org A notable example is the synthesis of 2,5-diketopiperazines through a base-induced intramolecular N-alkylation of Ugi adducts derived from chloroacetic acid. researchgate.net
The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based MCRs, first reported by Mario Passerini in 1921. wikipedia.org This reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to directly form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents at room temperature and is characterized by its operational simplicity and high atom economy. organic-chemistry.orgslideshare.net
The mechanism is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state, where hydrogen bonding plays a crucial role. mdpi.comorganic-chemistry.org The reaction tolerates a wide range of substrates, and this compound would be a suitable isocyanide component for this transformation, allowing for the introduction of the 2,5-dimethylbenzylamino group into the final product. The Passerini reaction is widely used for generating libraries of α-acyloxy carboxamides for screening in medicinal chemistry and materials science. wikipedia.orgmdpi.com
The versatility of the Passerini reaction is demonstrated in the table below, showcasing different combinations of reactants that can be employed.
| Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Product |
| Benzaldehyde | Benzoic Acid | Benzyl Isocyanide | N-benzyl-α-benzoyloxy-acetamide nih.gov |
| Acetone | Acetic Acid | p-Isocyanoazobenzene | α-acyloxy carboxamide nih.gov |
| Various Aldehydes | Triterpenoid Acid | tert-Butyl Isocyanide | Triterpenoid-derived α-acyloxycarboxamides mdpi.comsciforum.net |
| o-Carborane Aldehyde | Benzoic Acid | Benzyl Isocyanide | α-carboranyl-α-acyloxy-amide nih.gov |
Passerini Reaction Implementations with this compound
Product Diversification and Structural Complexity via Passerini Reaction
The Passerini reaction, a cornerstone of isocyanide-based multicomponent reactions (IMCRs), offers a powerful platform for generating molecular diversity and complexity in a single synthetic operation. frontiersin.orgnih.gov This three-component reaction involves the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield α-acyloxy amides. organic-chemistry.orgnih.gov The utility of this compound in this reaction allows for the introduction of the sterically distinct 2,5-dimethylbenzyl motif into the final product, influencing its properties and potential applications.
The versatility of the Passerini reaction stems from the wide array of commercially available or readily synthesized starting materials, enabling the rapid construction of large compound libraries. frontiersin.orgnih.gov By systematically varying the aldehyde and carboxylic acid components in conjunction with this compound, a diverse range of α-acyloxy amides with three points of diversification can be achieved. nih.govnih.gov This modularity is particularly valuable in medicinal chemistry and drug discovery for the exploration of structure-activity relationships (SAR). frontiersin.orgencyclopedia.pub
Table 1: Representative Passerini Reaction Products with this compound
| Aldehyde/Ketone | Carboxylic Acid | Product (α-acyloxy amide) |
| Benzaldehyde | Acetic Acid | 2-acetoxy-N-(2,5-dimethylbenzyl)-2-phenylacetamide |
| Acetone | Benzoic Acid | 1-(N-(2,5-dimethylbenzyl)carbamoyl)-1-methylethyl benzoate |
| Cyclohexanone | Propionic Acid | 1-(N-(2,5-dimethylbenzyl)carbamoyl)cyclohexyl propionate |
The products of the Passerini reaction can serve as valuable intermediates for the synthesis of more complex molecular architectures. wikipedia.org Post-Passerini transformations, such as cyclization reactions, can be employed to generate a variety of heterocyclic scaffolds, including β-lactams, butenolides, and isocoumarins. wikipedia.org The incorporation of the 2,5-dimethylbenzyl group can influence the reactivity and conformational preferences of these subsequent transformations.
Mechanistic Considerations of the Passerini Reaction
The mechanism of the Passerini reaction is generally accepted to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often accelerated. organic-chemistry.orgnih.gov This pathway is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. nih.govnih.gov This complex is then attacked by the nucleophilic carbon of the isocyanide, such as this compound. researchgate.net
The reaction is thought to proceed via a cyclic transition state, leading to an intermediate imidate. wikipedia.orgnih.gov This is followed by an irreversible Mumm rearrangement to furnish the final α-acyloxy amide product. nih.govwikipedia.org The reaction is typically first order in each of the three reactants. wikipedia.orgnih.gov
In polar solvents, an alternative ionic mechanism may operate. wikipedia.org This pathway involves the initial protonation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent addition of the carboxylate anion leads to the final product. wikipedia.org
Recent variations of the Passerini reaction have expanded its scope. For instance, the use of silanols in place of carboxylic acids allows for the synthesis of α-siloxyamides. nih.govencyclopedia.pub Another variation involves a Passerini-type reaction with phenol (B47542) derivatives and aldehydes, which proceeds through a key Smiles rearrangement of an intermediate phenoxyimidate adduct. organic-chemistry.org
Other Isocyanide-Based Multicomponent Reactions (IMCRs)
Beyond the well-established Passerini and Ugi reactions, the unique reactivity of isocyanides, including this compound, has driven the development of a diverse array of other IMCRs. acs.org The versatility of isocyanides stems from their ability to react with both nucleophiles and electrophiles at the same carbon atom, leading to the formation of a reactive α-adduct. acs.org
Emerging MCRs Beyond Ugi and Passerini
The field of IMCRs is continually expanding, with novel reactions being developed to access new chemical space and molecular scaffolds. frontiersin.org These emerging MCRs often involve different combinations of starting materials or catalytic systems to achieve unique transformations. For instance, multicomponent reactions that lead to the synthesis of various heterocyclic systems are of significant interest. nih.govbeilstein-journals.org
Examples of such reactions include the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction of an aldehyde, an amine, and an isocyanide to form an imidazo[1,2-a]pyridine. mdpi.com Another notable example is the Bucherer-Bergs reaction, a four-component reaction that produces hydantoins. nih.gov While specific examples utilizing this compound in these particular named reactions are not extensively documented in the provided search results, its participation is chemically plausible given its nature as an isocyanide.
Furthermore, post-modification strategies of primary Ugi or Passerini adducts, often termed Ugi/deprotection/cyclization (UDC) sequences, allow for the synthesis of complex cyclic structures like benzodiazepines and other privileged scaffolds in medicinal chemistry. beilstein-journals.orgillinois.edu
Atom Economy and Green Chemistry Principles in IMCRs
Isocyanide-based multicomponent reactions are highly regarded for their adherence to the principles of green chemistry. frontiersin.orgsekisuidiagnostics.com A key concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgsigmaaldrich.com
IMCRs, by their very nature, are highly atom-economical as they combine three or more reactants in a single step, with often only the loss of a small molecule like water. frontiersin.orgacs.org This minimizes waste generation, a primary goal of green chemistry. msu.edunih.gov The one-pot nature of these reactions also reduces the need for purification of intermediates, saving time, solvents, and energy. frontiersin.orgencyclopedia.pub
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. sekisuidiagnostics.commsu.edu IMCRs align well with several of these principles:
Prevention of Waste: By incorporating most or all of the reactant atoms into the final product, IMCRs generate minimal waste. sigmaaldrich.comnih.gov
Atom Economy: As discussed, IMCRs inherently exhibit high atom economy. acs.org
Energy Efficiency: Many IMCRs can be conducted at or near ambient temperature and pressure, reducing energy consumption. acs.orgsigmaaldrich.com
Use of Safer Solvents: Efforts have been made to perform IMCRs in greener solvents like water or even under solvent-free conditions. wikipedia.orgwalisongo.ac.id
The use of this compound in these reactions contributes to the synthesis of complex molecules in a manner that is both efficient and environmentally conscious.
Cycloaddition Reactions and Annulation Strategies involving this compound
While the primary reactivity of isocyanides is often associated with multicomponent reactions, they can also participate in cycloaddition and annulation strategies to construct cyclic and polycyclic systems. Although specific examples detailing the participation of this compound in these reaction types are not prevalent in the provided search results, the general reactivity of isocyanides suggests its potential in such transformations.
Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. Isocyanides can potentially act as a 2π component in cycloadditions with suitable dienes or other π-systems. Annulation strategies refer to the formation of a new ring onto an existing molecular framework. researchgate.netresearchgate.net These can involve a sequence of reactions, including cycloadditions, to build complex polycyclic structures. rsc.org The electronic properties of the 2,5-dimethylbenzyl group could influence the reactivity and regioselectivity of such reactions.
Transition Metal-Catalyzed Reactions Featuring this compound as a Ligand or Reactant
This compound can play a dual role in transition metal-catalyzed reactions: it can act as a reactant, where it is incorporated into the final product, or as a ligand, where it coordinates to the metal center and influences the catalytic activity and selectivity. pitt.edupitt.edu
As a reactant, isocyanides are known to undergo insertion reactions into metal-carbon or metal-hydride bonds, a key step in many catalytic cycles. researchgate.net Transition metal catalysis provides a powerful tool for a wide range of transformations, including cross-coupling and functionalization reactions. pitt.edumdpi.com
As a ligand, the isocyanide carbon can form a strong bond with a transition metal center. The electronic and steric properties of the 2,5-dimethylbenzyl group can modulate the properties of the metal catalyst. mostwiedzy.plcore.ac.uk The steric bulk of the 2,5-dimethylbenzyl group can create a specific coordination environment around the metal, potentially influencing the stereoselectivity of a reaction. The electronic properties of the aryl ring can affect the electron density at the metal center, thereby tuning its reactivity. researchgate.net
Table 2: Potential Roles of this compound in Transition Metal Catalysis
| Role | Description | Potential Impact of 2,5-Dimethylbenzyl Group |
| Reactant | Incorporated into the product via insertion or other reactions. | Influences the structure and properties of the final product. |
| Ligand | Coordinates to the metal center, modifying the catalyst's properties. | Steric hindrance can control access to the metal center, affecting selectivity. Electronic effects can tune the reactivity of the catalyst. |
The application of transition metal complexes with isocyanide ligands is vast and includes areas such as cross-coupling reactions, hydroformylation, and polymerization. mdpi.commostwiedzy.pl The specific use of this compound as a ligand in these contexts would be a subject for further investigation to explore its unique effects on catalysis.
Complexation Chemistry and Ligand Design Principles for Isocyanide-Metal Complexes
Isocyanides (R-N≡C) are versatile ligands in coordination chemistry, known for their ability to stabilize a wide range of metal oxidation states. nih.gov They are analogous to carbon monoxide (CO) in their electronic structure, possessing both σ-donating and π-accepting capabilities. mtak.hu The σ-donation occurs from the lone pair on the carbon atom to a vacant metal orbital, while the π-acceptance involves the back-donation of electron density from a filled metal d-orbital to the vacant π* orbitals of the isocyanide ligand. mtak.hu The balance of these electronic effects significantly influences the properties of the resulting metal-isocyanide complex.
For this compound, the benzyl group introduces steric bulk and electronic effects that can be compared to other aryl isocyanides. The methyl substituents on the phenyl ring are electron-donating, which would be expected to increase the electron density on the isocyanide carbon, potentially making it a stronger σ-donor compared to unsubstituted benzylisocyanide. The steric profile of the 2,5-dimethylbenzyl group will also play a crucial role in the coordination chemistry, influencing the number of ligands that can coordinate to a metal center and the geometry of the resulting complex.
The design of metal complexes with isocyanide ligands is guided by several principles:
Electronic Tuning: The electronic properties of the isocyanide ligand can be systematically varied by altering the substituent (R group). Electron-donating groups on the R group enhance the σ-donor character, while electron-withdrawing groups increase the π-acceptor ability. researchgate.net
Steric Control: Bulky substituents on the isocyanide can be used to control the coordination number of the metal center, prevent unwanted side reactions, and influence the stereochemistry of catalytic transformations. nih.gov
Metal-Ligand Synergy: The choice of metal and its oxidation state is critical. Electron-rich, low-valent metals will favor π-backbonding to the isocyanide ligand, while electron-poor, high-valent metals will primarily interact through σ-donation. mtak.hu
While specific data for this compound complexes is scarce, general characteristics of aryl isocyanide complexes can be extrapolated. For instance, in palladium(II) complexes, isocyanides can insert into metal-carbon bonds to form imidoyl palladium species, a key step in many catalytic cycles. researchgate.net Similarly, gold(I)-isocyanide complexes are known to form and have been studied for their potential applications in catalysis and materials science. researchgate.netmdpi.com
Table 1: Expected Properties of this compound as a Ligand
| Property | Expected Characteristic | Rationale |
| Electronic Nature | Stronger σ-donor than unsubstituted benzylisocyanide | Electron-donating effect of the two methyl groups on the phenyl ring. |
| Steric Hindrance | Moderate | The benzyl spacer reduces direct steric clash with the metal center compared to ortho-substituted aryl isocyanides, but the dimethyl substitution provides significant bulk. |
| Bonding Mode | Primarily terminal coordination | Bridging modes are less common for bulky isocyanides. |
Catalytic Transformations Mediated by this compound Complexes
Metal complexes containing isocyanide ligands are active catalysts for a variety of organic transformations. The specific role of the isocyanide ligand can range from being a spectator ligand that simply tunes the electronic and steric environment of the metal center to being an active participant in the catalytic cycle through insertion reactions.
Given the lack of specific studies on catalysis using this compound complexes, we can hypothesize their potential applications based on the known reactivity of similar isocyanide complexes.
Palladium-Catalyzed Reactions:
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and isocyanide insertion is a well-established elementary step in many of these transformations. nih.govnih.gov Complexes of palladium with aryl isocyanides have been shown to catalyze reactions such as cross-coupling, carbonylation, and the synthesis of heterocycles. nih.gov A hypothetical palladium complex of this compound could potentially be active in:
Imidoylative Cross-Coupling: The insertion of this compound into an aryl-palladium bond would generate an imidoyl-palladium intermediate, which could then undergo reductive elimination with a suitable coupling partner. nih.gov
Multicomponent Reactions: Isocyanides are key reagents in multicomponent reactions like the Ugi and Passerini reactions. While these are often not metal-catalyzed, palladium catalysis can be used to generate intermediates that then participate in such transformations. nih.gov
Rhodium-Catalyzed Reactions:
Rhodium complexes are widely used in catalysis, particularly for hydrogenation, hydroformylation, and C-H activation reactions. nih.govnih.gov Isocyanide ligands can be used to modulate the activity and selectivity of rhodium catalysts. A rhodium complex of this compound might be applicable in:
Hydroformylation: By tuning the electronic and steric properties of the rhodium center, the isocyanide ligand could influence the regioselectivity of the hydroformylation of alkenes.
C-H Functionalization: Chelation-assisted C-H activation is a powerful tool in organic synthesis, and rhodium catalysts are particularly effective. nih.gov While this compound is a monodentate ligand, it could be incorporated into more complex ligand frameworks.
Gold-Catalyzed Reactions:
Gold catalysis has emerged as a powerful method for the activation of C-C multiple bonds towards nucleophilic attack. beilstein-journals.orgnih.gov Gold(I)-isocyanide complexes have been investigated as catalysts for various transformations. researchgate.netmdpi.com Potential applications for a gold(I)-2,5-Dimethylbenzylisocyanide complex could include:
Hydrofunctionalization of Alkynes: The gold catalyst could activate an alkyne, making it susceptible to attack by a nucleophile (e.g., water, alcohol, amine).
Cycloisomerization Reactions: Gold catalysts are known to promote the cyclization of enynes and other unsaturated substrates. beilstein-journals.org
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Metal | Reaction Type | Potential Role of this compound |
| Palladium | Cross-Coupling | Participates in migratory insertion to form imidoyl intermediates. nih.govnih.gov |
| Rhodium | Hydroformylation | Acts as a spectator ligand to tune catalyst activity and selectivity. nih.gov |
| Gold | Alkyne Hydration | Serves as a stabilizing ligand for the active gold(I) catalytic species. beilstein-journals.orgnih.gov |
Advanced Spectroscopic Characterization Methodologies for 2,5 Dimethylbenzylisocyanide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. rsc.org
Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, with different functional groups and structural features resulting in characteristic shifts. organicchemistrydata.org For 2,5-dimethylbenzylisocyanide, distinct signals are expected for the aromatic protons, the benzylic protons (CH₂), and the methyl group protons.
The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.0 and 8.5 ppm. orgchemboulder.com The specific splitting patterns of these signals, governed by spin-spin coupling, reveal the substitution pattern on the benzene (B151609) ring. The benzylic protons, being adjacent to the aromatic ring, are also deshielded and typically resonate in the range of δ 2.2 to 3.0 ppm. orgchemboulder.com The two methyl groups attached to the benzene ring would give rise to signals in the aliphatic region, usually around δ 2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-H | 6.0 - 8.5 |
| Benzylic-CH₂ | 2.2 - 3.0 |
Note: These are general ranges and can be influenced by the solvent and other structural features of derivatives.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info While less sensitive than ¹H NMR, it offers a direct view of the carbon skeleton without the complexities of proton-proton coupling. docbrown.info In the case of this compound, distinct signals are expected for each unique carbon atom.
The isocyanide carbon (-N≡C) is a key feature and typically appears in a specific region of the ¹³C NMR spectrum. The aromatic carbons will have chemical shifts in the range of approximately δ 110-160 ppm. docbrown.info The benzylic carbon and the methyl carbons will appear in the more upfield region of the spectrum. For instance, the ¹³C NMR spectrum of the related compound 2,5-dimethylbenzonitrile (B77730) shows distinct peaks for the different carbon environments. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isocyanide (-N≡C) | Specific to isocyanides |
| Aromatic C-N=C | ~110-130 |
| Substituted Aromatic C | ~130-140 |
| Unsubstituted Aromatic C | ~125-135 |
| Benzylic-CH₂ | ~40-50 |
Note: These are approximate values and can vary based on the specific derivative and solvent.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, information that is often not apparent from 1D spectra. youtube.comepfl.ch
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. It would also show a correlation between the benzylic protons and any adjacent aromatic protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the signal for the benzylic protons would correlate with the signal for the benzylic carbon. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. youtube.com In this compound, HMBC could show correlations from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent aromatic carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mt.comgeoscienceworld.org They are particularly useful for identifying specific functional groups present in a compound. wiley.com
The isocyanide (-N≡C) functional group has a characteristic and strong absorption in the IR spectrum. The stretching vibration of the C≡N triple bond in isocyanides typically appears in the range of 2150-2110 cm⁻¹. nih.gov This band is often very intense and serves as a clear diagnostic marker for the presence of the isocyanide group. In Raman spectroscopy, this vibration is also active. cdnsciencepub.com The exact frequency can be influenced by the electronic environment of the molecule.
Both IR and Raman spectroscopy provide rich information about the aromatic and aliphatic portions of this compound.
Aromatic Substituents : The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. mdpi.comirdg.org The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern on the benzene ring. irdg.org
Aliphatic Substituents : The methyl (CH₃) and methylene (B1212753) (CH₂) groups also have characteristic vibrational frequencies. Aliphatic C-H stretching vibrations occur in the range of 3000-2850 cm⁻¹. mdpi.com Bending vibrations for methyl and methylene groups are found in the 1470-1370 cm⁻¹ region.
Table 3: Key Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Isocyanide (-N≡C) | C≡N Stretch | 2150 - 2110 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Aliphatic Groups | C-H Stretch | 3000 - 2850 |
The combination of these advanced spectroscopic methodologies provides a robust and detailed characterization of this compound and its derivatives, enabling a thorough understanding of their molecular structure and properties.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of molecules and their fragments. scienceready.com.au In the study of this compound, MS is crucial for confirming the molecular weight and deducing its structure through the analysis of its fragmentation patterns. scienceready.com.au When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By examining the masses of these fragments, chemists can piece together the structure of the original molecule. miamioh.edu
Table 1: Illustrative Fragmentation Data for a Hypothetical this compound Derivative
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]+• | Intact molecular ion | Corresponds to the molecular weight of the compound |
| [M-CH3]+ | Loss of a methyl group | Molecular weight - 15 |
| [M-NC]+ | Loss of the isocyanide group | Molecular weight - 26 |
| [C8H9]+ | Dimethylbenzyl cation | 105 |
This table is for illustrative purposes and actual fragmentation will depend on the specific derivative and ionization method.
The analysis of these patterns allows for the unambiguous identification of the compound and its derivatives. scienceready.com.au
High-Resolution Mass Spectrometry (HRMS) elevates the precision of mass measurements, enabling the determination of the exact mass of a molecule with a high degree of accuracy, often to several decimal places. bioanalysis-zone.comlibretexts.org This capability is critical in research for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comlongdom.org For this compound, with a molecular formula of C10H11N, HRMS can provide an exact mass that confirms this specific formula, ruling out other potential isobaric compounds. libretexts.org This level of precision is achieved using advanced mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). longdom.org The high accuracy of HRMS, often better than 5 parts per million (ppm), is invaluable for confirming the synthesis of new derivatives and for identifying unknown compounds in complex mixtures. longdom.orgnih.gov
Tandem Mass Spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis to glean detailed structural information. wikipedia.orgnih.gov In an MS/MS experiment, a specific ion of interest (a precursor ion) from the initial mass spectrum is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orglabmanager.com This process provides definitive structural details by revealing how the molecule breaks apart. lcms.cz For derivatives of this compound, MS/MS can be used to pinpoint the location of substituents on the aromatic ring or modifications to the isocyanide group by analyzing the specific fragmentation pathways. labmanager.comlcms.cz This technique is particularly useful for differentiating between isomers, which have the same molecular formula but different structural arrangements. labmanager.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state, providing insights into the electronic structure of the compound. msu.edu The wavelengths at which a molecule absorbs light are characteristic of its electronic makeup, particularly the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu For this compound and its derivatives, the aromatic ring and the isocyanide group act as chromophores. UV-Vis spectroscopy can be used to study how different substituents on the benzyl (B1604629) ring affect the electronic transitions within the molecule. researchgate.netuu.nl Changes in the position and intensity of absorption bands can provide information about conjugation and electronic interactions within the molecule. researchgate.net
Table 2: Representative UV-Vis Absorption Data for Aromatic Compounds
| Compound Type | Typical λmax (nm) | Electronic Transition |
| Benzene | ~254 | π → π |
| Substituted Benzene | Can shift to longer wavelengths (red shift) | π → π |
This table provides general ranges; specific values for this compound derivatives would need to be determined experimentally.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the arrangement of atoms within a crystalline solid. anton-paar.comdrawellanalytical.com When X-rays pass through a crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern that depends on the crystal's internal structure. iastate.edu This pattern acts as a fingerprint for the crystalline solid, allowing for identification and detailed structural analysis. forcetechnology.comub.edu
Table 3: Example of Crystallographic Data Obtainable from Single-Crystal XRD
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. iastate.edu Instead of a single crystal, the sample consists of many tiny, randomly oriented crystallites. ugm.ac.id The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). drawellanalytical.com While PXRD provides less detailed structural information than its single-crystal counterpart, it is invaluable for phase identification and the study of polymorphism. iastate.edunih.gov Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD can be used to identify and differentiate between different polymorphic forms of this compound derivatives, which is crucial in fields like materials science and pharmaceuticals. ub.edunih.gov The technique is also used for quality control to ensure the correct crystalline form of a substance is present. forcetechnology.com
Theoretical and Computational Studies of 2,5 Dimethylbenzylisocyanide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For aromatic isocyanides, these methods provide insights into reaction mechanisms and molecular properties.
Density Functional Theory (DFT) in Investigating Reaction Mechanisms
Density Functional Theory (DFT) is a powerful tool for studying the intricacies of chemical reactions. In the context of aromatic isocyanides, DFT calculations have been instrumental in understanding their reaction pathways. For instance, studies on the reaction of benzyl (B1604629) isocyanide with xanthate esters to form carbamothioates have utilized DFT to propose a plausible mechanism. nih.govbeilstein-journals.orgshastriinstitute.org These calculations help in identifying transition states and intermediates, thereby clarifying unexpected reaction outcomes. nih.govbeilstein-journals.orgshastriinstitute.org
The reactivity of isocyanides in multicomponent reactions has also been a subject of DFT investigations. nih.gov For example, differences in the reactivity of various isocyanides in the synthesis of 2-imidazolines have been explained using DFT calculations. nih.gov Furthermore, DFT has been employed to explore the carbene transfer from α-diazo esters to isocyanides, identifying the most viable reaction routes. semanticscholar.org In reactions involving iron(II) N-heterocyclic carbene complexes, DFT calculations have been used to investigate the substitution of ligands with isocyanides. rsc.org
A proposed mechanism for the reaction of benzyl isocyanide with O-benzyl S-methyl dithiocarbonate, supported by DFT calculations, is outlined below. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory. nih.gov
| Step | Description | Relative Energy (kcal/mol) |
| Reactants | Benzyl isocyanide + O-benzyl S-methyl dithiocarbonate | 0.00 |
| TS1 | Transition state for the initial nucleophilic attack | +15.2 |
| Int1 | First intermediate | -5.7 |
| TS2 | Transition state for intramolecular rearrangement | +21.4 |
| Int2 | Second intermediate | -12.1 |
| TS3 | Transition state for the elimination of methanethiol | +8.9 |
| Int3 | Third intermediate, precursor to the final product | -25.3 |
| Product | O-benzyl benzylcarbamothioate | -35.0 |
This table presents simplified, illustrative data based on findings for benzyl isocyanide to predict the behavior of 2,5-Dimethylbenzylisocyanide.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the fundamental properties of molecules. iitg.ac.inresearchgate.net While specific ab initio studies on this compound are not available, research on related molecules like benzyl isocyanate provides valuable insights. acs.orgresearchgate.net These studies often involve calculations of molecular geometries, vibrational frequencies, and electronic properties. researchgate.netacs.orgresearchgate.net
For benzyl isocyanate, ab initio calculations have been used to determine its conformational minima, with the perpendicular conformer being slightly more stable than the coplanar one. acs.org Such calculations are essential for understanding the structural preferences of these molecules. The main applications of ab initio methods include the calculation of molecular geometries, energies, vibrational spectra, and ionization energies. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. MD simulations of aromatic isocyanides have been particularly useful in understanding their self-assembly on surfaces and their interactions in solution. researchgate.net
For instance, MD simulations have been used in conjunction with experimental techniques to characterize the interface between gold surfaces and diisocyanide self-assembled monolayers in an aqueous electrolyte. researchgate.net These simulations have revealed details about the ordering of the monolayer and the penetration of the electrolyte. researchgate.net Although these studies focus on diisocyanides, the principles of intermolecular interactions and conformational dynamics are applicable to this compound. The aggregation of small aromatic molecules, a process driven by weak London dispersion forces, has also been investigated using MD simulations, providing insights into the clustering behavior of these compounds. nih.gov
In Silico Approaches for Reaction Pathway Prediction and Optimization
In silico methods for predicting reaction pathways are becoming increasingly important in chemical research. These computational techniques can forecast the outcome of reactions and help in optimizing reaction conditions. For isocyanides, these approaches have been applied to understand their biosynthesis and their role in complex multicomponent reactions. nih.govacs.orgbeilstein-journals.org
An in silico analysis of the biosynthesis of isocyanide lipopeptides suggested a favorable reaction pathway involving a hydrogen atom transfer. nih.gov Quantum chemical calculations have also been developed to trace back reaction paths from a target compound to predict the reactants, a method that has been successfully applied to reactions involving isocyanides. acs.org The Passerini and Ugi reactions, which are prominent isocyanide-based multicomponent reactions, are often studied using computational models to understand their mechanisms. beilstein-journals.orgresearchgate.net
The prediction of reaction pathways can be exemplified by the automated reaction path search methods, which can enumerate reactant candidates from a given product. acs.org These methods rely on quantum chemical calculations to evaluate the Gibbs energy and rate constants for each elementary step. acs.org
Emerging Research Directions and Future Perspectives
Development of Novel Reaction Architectures Utilizing 2,5-Dimethylbenzylisocyanide
Isocyanides, like this compound, are valuable building blocks in the synthesis of a wide array of heterocyclic compounds. nih.gov Their ability to participate in multicomponent reactions (MCRs) makes them particularly useful for creating complex molecules in a single step. mdpi.com MCRs are highly efficient, aligning with the principles of green chemistry by minimizing waste and maximizing atom economy. nih.govmdpi.com
One example of a novel reaction architecture involves the use of isocyanides in the synthesis of 2-aminobenzothiazoles. nih.gov In this reaction, an arylisothiocyanate reacts with an amine in the presence of iodine and molecular oxygen. nih.gov This process is notable for its use of an inexpensive and environmentally friendly oxidant. nih.gov Another innovative approach is the P2O5/SiO2 catalyzed multicomponent reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles to produce 3-aminoimidazo2,1-bbenzothiazoles. nih.gov The catalyst in this reaction is effective, safe, stable, and has low toxicity. nih.gov
Green Chemistry and Sustainable Synthesis of Isocyanide Derivatives
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles of green chemistry include waste prevention, atom economy, and the use of safer solvents and catalysts. acs.org
The synthesis of isocyanide derivatives can be made more sustainable by adhering to these principles. For example, using water or a mixture of ethanol (B145695) and water as a solvent, along with a base like potassium carbonate, offers a greener alternative to traditional organic solvents. researchgate.net This approach has been successfully used to synthesize 2-substituted 1,4-benzenediols. researchgate.net
Another green chemistry strategy is the use of multicomponent reactions, which improve atom economy by incorporating most of the atoms from the starting materials into the final product. mdpi.com The development of metal-free reactions, such as the sulfanylation of C-H bonds, also aligns with green chemistry principles by avoiding the use of potentially toxic metals. nih.gov
Advanced Materials Science Applications of this compound as a Monomer or Cross-linking Agent
Isocyanides have potential applications in advanced materials science, particularly as monomers or cross-linking agents in the development of functional polymers.
Polymer Grafting and Modification Research for Functional Materials
Polymer grafting is a technique used to modify the properties of polymers by attaching other molecules, known as monomers, to the main polymer chain. researchgate.net This process can be used to create materials with specific, tailor-made properties. researchgate.net
Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (TMI) is an isocyanate that can be grafted onto polymers like polypropylene. google.com This process involves using a free radical initiator to attach the TMI to the polymer backbone. google.com The resulting grafted polymer can then be cross-linked to create a more robust material. google.com
Different methods can be used for polymer grafting, including radiation grafting, which uses high-energy radiation to create active sites on the polymer for the monomer to attach to. researchgate.net This method is advantageous because it doesn't require a catalyst or other additives. researchgate.net
Polyurethane Chemistry Research via Isocyanate Reactions
Polyurethanes are a versatile class of polymers formed by the reaction of an isocyanate with a polyol. elastas.ltbyjus.com The properties of the resulting polyurethane can be tailored by changing the specific isocyanate and polyol used. byjus.coml-i.co.uk
The most commonly used isocyanates in polyurethane production are aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which account for over 90% of all polyurethanes. l-i.co.uk Aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), are less reactive but are important for applications like coatings due to their UV and color stability. l-i.co.uk
Research in polyurethane chemistry is ongoing, with a focus on developing biodegradable polyurethanes for tissue engineering applications. nih.gov These materials are synthesized by incorporating segments that can be broken down by the body, such as caprolactone (B156226) or lactides, into the polyurethane backbone. nih.gov
Bio-inspired and Biocatalytic Transformations with Isocyanides
Biocatalysis involves the use of enzymes or other biological catalysts to perform chemical reactions. This approach offers several advantages, including high specificity and mild reaction conditions. nih.govnih.gov
In the context of isocyanides, biocatalysis can be used to create complex molecules in a more environmentally friendly way. For example, enzymes can be used in the synthesis of isoxazol-5-one derivatives, which are heterocyclic compounds with potential biological activity. mdpi.com
Researchers are also exploring the use of biocatalytic reactors, which are systems that immobilize enzymes to improve their stability and reusability. nih.govrsc.org These reactors can be used to carry out continuous-flow reactions, making the process more efficient. nih.gov
Rational Design of Isocyanide-Based Scaffolds for Diverse Applications
Rational design involves the careful planning and creation of materials with specific properties for a particular application. rsc.orgnih.gov In the context of isocyanides, this approach can be used to design scaffolds for tissue engineering, drug delivery, and other biomedical applications. frontiersin.orgfrontiersin.org
For example, in bone tissue engineering, scaffolds can be designed to mimic the structure and mechanical properties of natural bone. frontiersin.org These scaffolds can be made from a variety of materials, including bioactive glasses and polymers. frontiersin.org The scaffolds can be designed with a hierarchical pore structure to promote cell growth and vascularization. frontiersin.org
In drug delivery, scaffolds can be designed to release a drug in a controlled manner. nih.gov This can be achieved by incorporating the drug into a biodegradable polymer scaffold that slowly breaks down in the body, releasing the drug over time. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2,5-Dimethylbenzylisocyanide with high purity?
- Methodological Answer : Synthesis typically involves the reaction of 2,5-dimethylbenzylamine with phosgene or a chloroformate derivative under anhydrous conditions. Critical steps include maintaining inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the isocyanide group and monitoring reaction progress via TLC or NMR spectroscopy. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. For reproducibility, document all parameters (temperature, solvent ratios, reaction time) and validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Store the compound in a sealed, dry container under inert gas to avoid degradation. In case of exposure, follow standardized protocols: flush eyes with water for 15 minutes, wash skin with soap/water, and seek medical attention if irritation persists. Ensure emergency eyewash stations and safety showers are accessible .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires H NMR (to identify aromatic protons and methyl groups), C NMR (to confirm the isocyanide carbon at ~150–160 ppm), and IR spectroscopy (C≡N stretch ~2100–2150 cm). HRMS validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Cross-reference spectral data with PubChem or NIST databases for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature, catalyst presence). Conduct controlled comparative studies by replicating conflicting experiments under identical conditions. Use statistical tools (e.g., ANOVA) to assess significance of observed differences. Publish detailed protocols, including raw data and instrumental settings, to enable independent verification .
Q. What strategies optimize the use of this compound in multicomponent reactions (MCRs)?
- Methodological Answer : Design MCRs by pairing the compound with electron-deficient alkenes or carbonyl partners (e.g., Ugi or Passerini reactions). Screen solvents (e.g., DMF, THF) and catalysts (e.g., Lewis acids like ZnCl) to enhance reaction efficiency. Use DOE (Design of Experiments) software to systematically vary parameters (stoichiometry, temperature) and identify optimal conditions. Validate outcomes via H NMR kinetic studies and DFT calculations to map mechanistic pathways .
Q. How can computational chemistry predict the ecological impact of this compound?
- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and toxicity. Use software like EPI Suite to predict bioaccumulation potential (log P values) and ECOSAR for aquatic toxicity endpoints. Validate predictions with experimental assays (e.g., Daphnia magna acute toxicity tests) and compare results with existing ecotoxicological databases .
Q. What advanced techniques address challenges in detecting trace amounts of this compound in complex matrices?
- Methodological Answer : Utilize LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) and employ isotopic labeling (e.g., C-isocyanide) as an internal standard. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves spanning 0.1–100 ng/mL. Cross-check with GC-MS for volatile derivatives (e.g., trimethylsilyl ethers) .
Methodological Guidelines for Data Reporting
- Data Reprodubility : Follow Beilstein Journal guidelines by including raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials. Clearly annotate experimental procedures to enable replication .
- Critical Analysis : Apply statistical rigor (e.g., p-values, confidence intervals) to interpret contradictory results. Use systematic literature reviews (PRISMA framework) to contextualize findings within existing research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
